molecular formula C28H25N3O3 B2986874 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine CAS No. 872205-93-1

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine

Cat. No.: B2986874
CAS No.: 872205-93-1
M. Wt: 451.526
InChI Key: FTNAJHNFFNRXGJ-UHFFFAOYSA-N
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Description

1-{8-Benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine is a synthetic chemical compound supplied for research and development purposes. This molecule features a complex structure comprising a quinoline core fused to a [1,4]dioxine ring system and a pendant phenylpiperazine group. A closely related compound, 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine, is listed within chemical supplier catalogs, indicating this class of molecules is of interest in chemical research and development . Compounds containing the 1,4-dioxino[2,3-g]quinoline scaffold, similar to the one found in this product, are subjects of investigation in various scientific fields. The presence of a piperazine moiety is common in many pharmacologically active compounds and is a frequent structural element in the design of molecules for basic scientific research . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and compliance with local regulations for their specific intended application.

Properties

IUPAC Name

phenyl-[9-(4-phenylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c32-28(20-7-3-1-4-8-20)23-19-29-24-18-26-25(33-15-16-34-26)17-22(24)27(23)31-13-11-30(12-14-31)21-9-5-2-6-10-21/h1-10,17-19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNAJHNFFNRXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a benzoyl group and further reacted with a piperazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in anhydrous conditions with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to fully hydrogenated piperazine derivatives.

Scientific Research Applications

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • 4-Phenylpiperazine vs. 4-Methoxyphenylpiperazine: A closely related compound (CAS: 5206) replaces the phenyl group with a 4-methoxyphenylpiperazine and modifies the benzoyl to a 4-methoxybenzoyl group.
  • Piperidine-4-carboxylate Derivatives: Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate (ZINC000020381010) replaces the phenylpiperazine with a piperidine-4-carboxylate group. This substitution introduces a carboxylate ester, likely increasing polarity and affecting pharmacokinetic properties such as metabolic stability .

Modifications to the Benzoyl Group

  • Benzenesulfonyl Substitution :
    Replacing the benzoyl group with a benzenesulfonyl moiety (as in ZINC000020381010) introduces a sulfonyl group, which may enhance binding to sulfhydryl-containing proteins or improve resistance to enzymatic degradation .

  • Ethoxybenzoyl Derivatives: 8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one (ZINC2693375) features an ethoxy group on the benzoyl ring.

Core Structural Variations

  • Quinolinyl-Pentanamide Analogues: Compounds like 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c) retain the quinoline-piperazine motif but use a pentanamide linker. This linker may confer flexibility, influencing conformational stability and receptor interactions .
  • Pyridopyrimidinone Derivatives: 8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44f) replaces the dioxinoquinoline core with a pyridopyrimidinone scaffold. The altered heterocycle could shift activity toward kinase inhibition, a common target for pyridopyrimidinones .

Pharmacological and Physicochemical Properties

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) PSA (Ų)
Target Compound ~453.5 8-Benzoyl, 9-(4-phenylpiperazine) ~3.8 ~60
4-Methoxybenzoyl Analogue ~483.9 8-(4-Methoxybenzoyl), 4-methylpiperazine ~3.5 ~65
Benzenesulfonyl Derivative ~467.5 8-Benzenesulfonyl, piperidine-4-carboxylate ~2.9 ~90
Ethoxybenzoyl Derivative ~505.5 8-(4-Ethoxybenzoyl), 6-(2-fluorobenzyl) ~4.1 ~75
  • Polar Surface Area (PSA) : The benzenesulfonyl derivative’s higher PSA (~90 Ų) suggests improved solubility over the target compound .
  • Lipophilicity (LogP) : The ethoxybenzoyl analogue’s higher LogP (~4.1) indicates greater membrane permeability, advantageous for CNS targets .

Biological Activity

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H27N3O4C_{29}H_{27}N_{3}O_{4} with a molecular weight of approximately 481.5 g/mol. The structure includes a quinoline core and a dioxin ring, which are believed to contribute to its biological properties.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors due to the presence of its functional groups. This interaction can modulate various biological pathways leading to therapeutic effects.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity . It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antibacterial Activity

Research indicates that this compound possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits bacterial growth.

Study 1: Anticancer Activity

A study published in Scientific Reports evaluated the efficacy of the compound against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Study 2: Antibacterial Effects

In another investigation, the antibacterial activity was assessed using the disk diffusion method against Escherichia coli and Staphylococcus aureus. The compound showed notable inhibition zones compared to control groups, indicating strong antibacterial effects .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis
AntibacterialE. coliDisruption of cell wall synthesis
S. aureusInhibition of bacterial growth

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